Tris(1-chloro-2-propyl) Phosphate-d18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18Cl3O4P |

|---|---|

Molecular Weight |

345.7 g/mol |

IUPAC Name |

tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |

InChI |

InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |

InChI Key |

KVMPUXDNESXNOH-WMQNGQRQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl |

Canonical SMILES |

CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tris(1-chloro-2-propyl) Phosphate-d18

This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and relevant toxicological context of Tris(1-chloro-2-propyl) phosphate-d18 (TCPP-d18). The document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled standards for quantitative analysis.

Core Chemical Properties

This compound is the deuterated form of Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP), a widely used organophosphate flame retardant. The incorporation of eighteen deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1]

Physicochemical Data

The fundamental chemical and physical properties of TCPP-d18 are summarized in the table below. These properties are primarily derived from supplier specifications and are comparable to its non-deuterated analogue.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | TCPP-d18, Tris(1-chloropropan-2-yl) phosphate-d18 | [1] |

| CAS Number | 1447569-78-9 | [1][2] |

| Molecular Formula | C₉D₁₈Cl₃O₄P | [1][2] |

| Molecular Weight | 345.68 g/mol | [1][2] |

| Appearance | Typically a neat substance or a solution (e.g., in acetonitrile) | |

| Purity | Often supplied with a purity of 98% or higher | |

| Storage | Store at room temperature, protected from light and moisture. |

Note: Some physical properties, such as boiling point and density, are often reported for the non-deuterated TCPP and are expected to be very similar for the deuterated version.

Synthesis and Isotopic Labeling

The commercial synthesis of TCPP involves the reaction of phosphorus oxychloride with propylene (B89431) oxide.[3][4] The production of the deuterated analogue, TCPP-d18, follows a similar synthetic route but utilizes a deuterated starting material. While specific proprietary synthesis methods for TCPP-d18 are not publicly detailed, the general principle of isotopic labeling involves incorporating stable isotopes, in this case, deuterium, into the molecular structure. This is typically achieved by using a deuterated precursor in the synthesis process.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly for the determination of TCPP in various matrices such as environmental samples (water, dust, soil) and biological fluids.[1] Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.

Quantification of Organophosphate Flame Retardants in Water by UHPLC-MS/MS

This section details a representative experimental protocol for the analysis of TCPP in water samples using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) with TCPP-d18 as an internal standard.

3.1.1. Sample Preparation: Solid Phase Extraction (SPE)

-

Cartridge Conditioning: A polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) is conditioned sequentially with 6 mL of a methanol (B129727):dichloromethane (1:1 v/v) mixture, 6 mL of methanol, and 6 mL of ultrapure water.

-

Sample Loading: A 500 mL water sample, spiked with a known concentration of TCPP-d18 internal standard solution, is passed through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Cartridge Washing: The cartridge is washed with a specific volume of ultrapure water to remove interfering substances.

-

Cartridge Drying: The cartridge is dried under vacuum for a minimum of 15 minutes.

-

Elution: The retained analytes and the internal standard are eluted from the cartridge with 10 mL of a methanol:dichloromethane (50:50 v/v) mixture.

-

Concentration: The eluate is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for UHPLC-MS/MS analysis.

3.1.2. Instrumental Analysis: UHPLC-MS/MS

-

Chromatographic Separation:

-

UHPLC System: A standard ultra-high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Flow Rate: A typical flow rate for UHPLC is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both TCPP and TCPP-d18 are monitored for quantification and confirmation.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| TCPP | [Value] | [Value] |

| TCPP-d18 | [Value] | [Value] |

Note: The exact m/z values for precursor and product ions should be optimized based on the specific instrument and experimental conditions.

Rationale for Monitoring: Toxicological Profile of TCPP

The importance of accurately quantifying TCPP in various environments stems from its potential adverse health effects. While TCPP-d18 itself is used in minute quantities for analytical purposes and is not considered a toxicological threat, the non-deuterated parent compound has been shown to exhibit toxicity.

Studies have indicated that TCPP can induce genotoxicity and apoptosis in human cells. Exposure to TCPP has been linked to oxidative stress and mitochondrial dysfunction. Concerns about its potential impact on human health and the environment necessitate sensitive and accurate monitoring, which is facilitated by the use of its deuterated internal standard.

Visualizations

Experimental Workflow for TCPP Analysis

Caption: Workflow for the analysis of TCPP in water samples.

Logical Relationship Diagram

References

- 1. Molecular Mechanism of Indoor Exposure to Airborne Halogenated Flame Retardants TCIPP (Tris(1,3-Dichloro-2-Propyl) Phosphate) and TCEP Tris(2-chloroethyl) Phosphate and Their Hazardous Effects on Biological Systems | MDPI [mdpi.com]

- 2. NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Technical Guide: Tris(1-chloro-2-propyl) Phosphate-d18

CAS Number: 1447569-78-9

This technical guide provides an in-depth overview of Tris(1-chloro-2-propyl) phosphate-d18, a deuterated analog of the widely used flame retardant and plasticizer, Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and insights into its application and toxicological profile.

Chemical and Physical Properties

This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of its non-labeled counterpart, TCPP, in various environmental and biological matrices.[1] Its deuteration provides a distinct mass spectrometric signature, enabling precise and accurate measurements.

Table 1: Quantitative Data for this compound and unlabeled TCPP

| Property | This compound | Tris(1-chloro-2-propyl) Phosphate (unlabeled) |

| CAS Number | 1447569-78-9[1] | 13674-84-5 |

| Molecular Formula | C9D18Cl3O4P | C9H18Cl3O4P |

| Molecular Weight | 345.68 g/mol [1] | 327.56 g/mol |

| Appearance | Yellow Oil | Colorless or light-yellow transparent liquid |

| Purity | Typically ≥98% | Varies by grade |

| Solubility | Soluble in most organic solvents | Soluble in most organic solvents, 1,080 mg/L in water at 20°C[2] |

| Storage Temperature | 2-8°C Refrigerator, Under inert atmosphere | Room temperature |

Experimental Protocols

The primary application of this compound is as an internal standard for analytical quantification of TCPP. Below are representative experimental protocols for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Extraction from Water

This protocol is adapted from methodologies for the analysis of organophosphate flame retardants in aqueous samples.

Objective: To extract TCPP from water samples for GC-MS analysis, using this compound as an internal standard.

Materials:

-

Water sample (1 L)

-

This compound internal standard solution (in a solvent like acetone (B3395972) or ethyl acetate)

-

Dichloromethane (DCM), HPLC grade

-

Sodium sulfate (B86663), anhydrous

-

Separatory funnel (2 L)

-

Rotary evaporator

-

Concentrator tube

-

GC vials

Procedure:

-

Spike the 1 L water sample with a known amount of this compound internal standard solution.

-

Transfer the spiked water sample to a 2 L separatory funnel.

-

Add 60 mL of DCM to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate and drain the lower organic layer into a flask containing anhydrous sodium sulfate.

-

Repeat the extraction twice more with fresh 60 mL portions of DCM, combining the organic extracts.

-

Dry the combined extract over anhydrous sodium sulfate for at least 10 minutes.

-

Decant the dried extract and concentrate it to approximately 1 mL using a rotary evaporator.

-

Further concentrate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To quantify the concentration of TCPP in the prepared extract using GC-MS with this compound as an internal standard.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions:

-

Injector: Splitless mode at 280 °C

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp 1: 15 °C/min to 200 °C

-

Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for both TCPP and this compound.

-

Quantification: A calibration curve is constructed by analyzing a series of standards containing known concentrations of TCPP and a constant concentration of the this compound internal standard. The concentration of TCPP in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Toxicological Profile and Signaling Pathways

While this compound is used in analytical settings, the toxicological profile of its non-deuterated form, TCPP, is of significant interest to researchers. Studies have shown that TCPP can induce various cellular and molecular effects.

Overview of TCPP Toxicity

TCPP exposure has been linked to several adverse health effects, including:

-

Oxidative Stress: TCPP can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of cells, resulting in oxidative damage.[3][4]

-

Apoptosis: Studies have demonstrated that TCPP can induce programmed cell death, or apoptosis, in various cell types.[3]

-

Endocrine Disruption: There is evidence to suggest that TCPP can interfere with the endocrine system, potentially affecting hormone signaling pathways.[4][5]

-

Genotoxicity: Some studies have indicated that TCPP may have genotoxic potential, causing damage to DNA.[3][6]

Signaling Pathways

The following diagrams illustrate the logical relationships and workflows related to TCPP's toxicological effects and its analysis.

Caption: Workflow for the analysis of TCPP in water samples.

Caption: Postulated signaling pathway of TCPP-induced toxicity.

Synthesis

The industrial synthesis of the unlabeled Tris(1-chloro-2-propyl) phosphate involves the reaction of phosphoryl chloride with propylene (B89431) oxide.[2][7] This process can be carried out in a batchwise or continuous manner, often in the presence of a catalyst.[7] The synthesis of the deuterated analog, this compound, would likely follow a similar chemical route, utilizing deuterated propylene oxide as a starting material.

Caption: General synthesis pathway for Tris(1-chloro-2-propyl) phosphate.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]

- 3. Organophosphorus flame-retardant tris(1-chloro-2-propyl)phosphate is genotoxic and apoptotic inducer in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Indoor Exposure to Airborne Halogenated Flame Retardants TCIPP (Tris(1,3-Dichloro-2-Propyl) Phosphate) and TCEP Tris(2-chloroethyl) Phosphate and Their Hazardous Effects on Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

A Technical Guide to the Isotopic Purity of Tris(1-chloro-2-propyl) Phosphate-d18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Tris(1-chloro-2-propyl) Phosphate-d18 (TCPP-d18), a deuterated internal standard crucial for accurate quantification in various analytical studies. This document outlines the reported isotopic purity, the methodologies for its determination, and the chemical structure of this labeled compound.

Isotopic Purity Data

The isotopic purity of a deuterated compound is a critical parameter, ensuring accuracy and reliability in its application as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] Commercially available this compound is reported to have a high level of isotopic enrichment.

Table 1: Summary of Isotopic Purity for this compound

| Parameter | Value | Source |

| Isotopic Purity | 98% | [2] |

| Chemical Purity | 98% | [2] |

| Molecular Formula | C₉D₁₈Cl₃O₄P | [2] |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like TCPP-d18 relies on sophisticated analytical techniques capable of differentiating between isotopologues. The primary methods employed are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Method 1: Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS)

This is a powerful strategy for evaluating isotopic enrichment.[3] The methodology involves the following steps:

-

Sample Preparation: A solution of this compound is prepared, typically in a solvent like acetonitrile.[2]

-

Chromatographic Separation: The sample is injected into a liquid chromatography system to separate the analyte from any potential impurities.

-

Ionization: The eluent from the LC column is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.

-

Mass Analysis: The ions are then analyzed by a high-resolution mass spectrometer. A full scan MS is recorded to observe the distribution of isotopic ions.

-

Data Analysis: The isotopic purity is calculated based on the relative abundance of the H/D isotopolog ions (D₀ - Dₙ).[4][5] The intensities of the representative isotopolog ions are corrected by removing the contributions from natural isotopic abundances of preceding peaks.[5]

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the structural integrity and the positions of the deuterium (B1214612) labels.[3] While HRMS can determine which isotopologues are present, NMR can help differentiate between isotopomers in some cases.[6]

-

Sample Preparation: The deuterated compound is dissolved in a suitable deuterated solvent.

-

Data Acquisition: ¹H NMR and/or ¹³C NMR spectra are acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling.

-

Purity Calculation: The relative percentage of isotopic purity can be estimated by comparing the integration of residual proton signals with the integration of signals from non-deuterated parts of the molecule or a known internal standard.

Visualizations

Chemical Structure of this compound

The following diagram illustrates the molecular structure of this compound, highlighting the positions of the 18 deuterium atoms.

Caption: Molecular structure of this compound.

Experimental Workflow for Isotopic Purity Determination

The logical flow for determining the isotopic purity of a deuterated standard is depicted in the workflow diagram below.

Caption: Workflow for determining the isotopic purity of deuterated compounds.

Synthesis of Tris(1-chloro-2-propyl) Phosphate (B84403)

The unlabeled Tris(1-chloro-2-propyl) phosphate (TCPP) is synthesized industrially through the reaction of propylene (B89431) oxide with phosphoryl chloride.[7][8] This process typically occurs in a closed reactor, and various catalysts can be employed to increase the reaction rate.[8] The synthesis of the deuterated analog, TCPP-d18, would involve the use of deuterated propylene oxide.

Applications

Deuterated compounds such as this compound are essential in numerous scientific fields. They are widely used as internal standards in mass spectrometry-based quantitative analyses for various applications, including environmental analysis, and to study metabolic stability and isotope effects in pharmaceuticals.[2][3][9] The incorporation of stable heavy isotopes into molecules serves as a tracer for quantification during drug development processes.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tris(2-chloroisopropyl) phosphate (Dââ, 98%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, DLM-9317-1.2 [isotope.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]

- 8. US20060211877A1 - Preparation of tri(chloropropyl) phosphate - Google Patents [patents.google.com]

- 9. resolvemass.ca [resolvemass.ca]

Navigating the Fragmentation Landscape of TCPP-d18: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to TCPP and its Deuterated Analog

Tris(2-chloropropyl) phosphate (B84403) (TCPP) is a widely used organophosphate flame retardant found in a variety of consumer products.[1][2] Its persistence and potential for adverse health effects have made it a compound of significant environmental and toxicological concern.[3] For quantitative analysis using mass spectrometry, a stable isotope-labeled internal standard, such as TCPP-d18, is crucial for accurate and reliable measurements. Understanding the fragmentation pattern of TCPP-d18 is paramount for developing robust analytical methods.

Predicted Mass Spectrometry Fragmentation of TCPP-d18

The fragmentation of halogenated organophosphorus flame retardants like TCPP in mass spectrometry, particularly under electrospray ionization (ESI), is characterized by the sequential loss of its chloro-alkyl side chains.[1][4] This process often involves McLafferty-type hydrogen rearrangements, culminating in the formation of a stable protonated phosphoric acid ion ([H4PO4]+) at m/z 98.9845.[1][2][4]

Given that TCPP-d18 is deuterated on the propyl chains, its fragmentation is expected to mirror that of TCPP, with corresponding mass shifts in the fragment ions containing deuterium. The primary fragmentation pathway is anticipated to be the stepwise cleavage of the deuterated chloropropyl groups.

Proposed Fragmentation Pathway

The proposed fragmentation pathway for TCPP-d18, based on the known fragmentation of TCPP, is illustrated below. This pathway assumes positive ion mode electrospray ionization, which typically forms the protonated molecule [M+H]+.

Caption: Proposed fragmentation pathway of TCPP-d18 in positive ion ESI-MS.

Tabulated Fragmentation Data

The following table summarizes the predicted major ions in the mass spectrum of TCPP-d18, derived from the fragmentation pattern of TCPP.[4][5]

| Ion Description | Proposed Structure/Formula | Predicted m/z | Relative Abundance (Predicted) |

| Protonated Molecule | [C9H18D18Cl3O4P + H]+ | 345.12 | High |

| Loss of one deuterated chloropropyl group | [C6H12D12Cl2O4P]+ | 257.07 | Medium |

| Loss of two deuterated chloropropyl groups | [C3H6D6ClO4P]+ | 169.02 | Low-Medium |

| Protonated Phosphoric Acid | [H4PO4]+ | 98.98 | High |

Experimental Protocols

While a specific protocol for TCPP-d18 is not detailed in the provided search results, a general methodology for the analysis of TCPP and other organophosphate flame retardants using liquid chromatography-mass spectrometry (LC-MS) can be outlined.[1][4][6]

Sample Preparation

A generic solid-phase extraction (SPE) method is often employed for the extraction of organophosphate flame retardants from aqueous matrices.[6]

Caption: A generalized workflow for solid-phase extraction.

Protocol:

-

SPE Cartridge Conditioning: A weak anion exchange (WAX) SPE cartridge is typically conditioned with methanol (B129727) followed by deionized water.[6]

-

Sample Loading: The aqueous sample is passed through the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove interferences.

-

Elution: The target analytes, including TCPP-d18, are eluted with an appropriate organic solvent or solvent mixture.

-

Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

LC-MS/MS Analysis

The analysis is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is commonly used.[1][3][5]

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column is frequently used.[5]

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for TCPP.[1][4]

-

Fragmentation Mode: High-energy collision dissociation (HCD) or collision-induced dissociation (CID).[1][5]

-

Collision Energy: This needs to be optimized for the specific instrument and precursor ion to achieve the desired fragmentation.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is often used for quantification on triple quadrupole instruments, monitoring specific precursor-to-product ion transitions.

Logical Relationship for Method Development

The development of a robust analytical method for TCPP-d18 involves a logical sequence of steps to ensure accuracy and sensitivity.

Caption: Logical workflow for developing an analytical method for TCPP-d18.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of TCPP-d18, based on the established behavior of its non-deuterated counterpart. The provided tables of predicted fragment ions and general experimental protocols offer a starting point for researchers to develop and validate their own analytical methods. It is imperative to empirically verify the fragmentation pattern and optimize instrumental parameters using a certified TCPP-d18 standard to ensure the highest quality data for quantitative studies.

References

- 1. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography-Orbitrap-Based High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tris(2-chloropropyl) phosphate | C9H18Cl3O4P | CID 22522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Tris(1-chloro-2-propyl) Phosphate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(1-chloro-2-propyl) phosphate (B84403) (TCIPP) is a high-production-volume organophosphate flame retardant ubiquitously found in consumer products and indoor environments. Its widespread presence has led to human exposure, necessitating a thorough understanding of its metabolic fate within the body. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of TCIPP. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and toxicology.

The metabolism of TCIPP is a critical determinant of its potential toxicity. Biotransformation processes can lead to the formation of metabolites with altered biological activity, potentially contributing to adverse health effects. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of TCIPP's behavior in biological systems.

Data Presentation: Quantitative Insights into TCIPP Metabolism

The following tables summarize the key quantitative data available on the metabolism of TCIPP, primarily derived from in vitro studies using human liver microsomes and in vivo animal studies.

Table 1: In Vitro Michaelis-Menten Kinetic Parameters for TCIPP Metabolite Formation in Human Liver Microsomes (HLM)

| Metabolite | Vmax (pmol/min/mg protein) | Km (μM) | Reference |

| Bis(1-chloro-2-propyl) phosphate (BCIPP) | 1470 ± 110 | 96.1 ± 14.5 | [1] |

| Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP) | 154 ± 4 | 80.2 ± 4.4 | [1] |

Data from an in vitro incubation of TCIPP with human liver microsomes (HLM). The Michaelis-Menten model was used to determine the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half of Vmax.

Table 2: Plasma Concentrations of TCIPP and a Metabolite in Sprague-Dawley Rats and B6C3F1/N Mice from a Chronic Feed Study

| Species | Sex | Exposure Concentration (ppm) | TCIPP Plasma Concentration (ng/mL) | BCPCP* Plasma Concentration | Reference |

| Rat (HSD:Sprague Dawley®SD®) | Male & Female | Up to 20,000 | 3.43 - 1180 | Proportional to exposure | [2][3] |

| Mouse (B6C3F1/N) | Female | Up to 10,000 | 3.43 - 1180 | Proportional to exposure | [2][3] |

| Mouse (B6C3F1/N) | Male | Up to 5000 | 3.43 - 1180 | Proportional to exposure | [2][3] |

*Bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP) was quantified as a TCPP metabolite. TCIPP is the most abundant isomer in the commercial TCPP mixture used.

Table 3: Urinary Concentrations of TCIPP Metabolites in the U.S. Population

| Metabolite | Geometric Mean (pg/mL) | Detection Frequency | Reference |

| Bis(1-chloro-2-propyl) phosphate (BCIPP) | 83.8 | Not specified | [4] |

| Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) | 414 | 100% | [4] |

Data from a study measuring 11 OPE metabolites in 213 urine samples from 19 volunteers in Albany, New York.

Metabolic Pathways of TCIPP

The biotransformation of TCIPP involves both Phase I and Phase II metabolic reactions, primarily occurring in the liver.

Phase I Metabolism

Phase I reactions are catalyzed mainly by cytochrome P450 (CYP) enzymes.[5] The primary pathways include oxidation and hydrolysis.

-

Oxidation: CYP-mediated oxidation of the propyl chains of TCIPP leads to the formation of hydroxylated metabolites. A key metabolite formed through this pathway is bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP) .[1] Further oxidation can lead to the formation of a carboxy metabolite, carboxyethyl bis(1-chloro-2-propyl) phosphate (TCIPP-M1) . An intermediate product, bis(1-chloropropan-2-yl) (1-oxopropan-2-yl) phosphate (TCIPP-M2) , has also been identified.[6] Another identified metabolite is 1-chloro-3-hydroxypropan-2-yl bis(1-chloropropan-2-yl) phosphate (TCIPP-M3) .[6]

-

Hydrolysis: TCIPP can undergo hydrolysis, likely mediated by hydrolase enzymes present in liver microsomes, to form the diester metabolite bis(1-chloro-2-propyl) phosphate (BCIPP) .[1] In vitro studies indicate that BCIPP is a major metabolite of TCIPP formed in the liver.[1]

Phase II Metabolism

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. While specific glutathione (B108866) conjugates of TCIPP metabolites have not been definitively identified in all studies, glutathione S-transferases (GSTs) are implicated in the metabolism of organophosphate flame retardants.[7] The conjugation with glutathione can be a detoxification pathway, but can also lead to the formation of reactive intermediates.[7]

Below is a diagram illustrating the proposed metabolic pathway of TCIPP.

Caption: Proposed metabolic pathway of Tris(1-chloro-2-propyl) phosphate (TCIPP).

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of TCIPP metabolism.

In Vitro Metabolism Assay with Human Liver Microsomes

This protocol is a generalized representation based on methodologies described in the literature.[1][6]

Objective: To determine the kinetics of TCIPP metabolism and identify its metabolites using human liver microsomes.

Materials:

-

Tris(1-chloro-2-propyl) phosphate (TCIPP)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standards for analytical quantification

-

LC-QTOF-MS system

Procedure:

-

Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubation: The incubation mixture is pre-incubated at 37°C for a few minutes to allow the system to equilibrate.

-

Initiation of Reaction: The metabolic reaction is initiated by adding a specific concentration of TCIPP (dissolved in a suitable solvent like methanol (B129727) or acetonitrile) to the pre-warmed incubation mixture.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: The reaction is stopped at each time point by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.

-

Sample Preparation for Analysis: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolites, is collected, and may be further concentrated or diluted as needed for analysis.

-

Analysis: The samples are analyzed by liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify and quantify the formed metabolites.

Below is a workflow diagram for a typical in vitro metabolism study.

Caption: Workflow for an in vitro TCIPP metabolism experiment.

Analytical Methodology: LC-QTOF-MS

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is a powerful analytical technique used for the identification and quantification of TCIPP and its metabolites.[6]

Liquid Chromatography (LC):

-

Column: A reversed-phase column (e.g., C18) is typically used for the separation of the parent compound and its metabolites based on their polarity.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: The flow rate is optimized for the specific column and separation.

-

Injection Volume: A small volume of the prepared sample extract is injected into the LC system.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS):

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique used for these compounds, and can be operated in both positive and negative ion modes to detect a wider range of metabolites.

-

Mass Analyzer: The QTOF mass analyzer provides high-resolution and accurate mass measurements, which are crucial for the confident identification of unknown metabolites.

-

Data Acquisition: Data is typically acquired in full-scan mode to detect all ions within a specified mass range. For targeted quantification, product ion scan (MS/MS) mode can be used to fragment precursor ions and generate characteristic fragmentation patterns for specific metabolites, enhancing selectivity and sensitivity.

Conclusion

The metabolism of Tris(1-chloro-2-propyl) phosphate is a complex process involving multiple enzymatic pathways that lead to a variety of metabolites. In vitro studies have been instrumental in identifying the primary metabolic routes and quantifying the kinetics of metabolite formation. The major metabolites identified to date include BCIPP, BCIPHIPP, and several other oxidized products. While in vivo data in humans is still limited, animal studies and human biomonitoring provide valuable information on the systemic exposure and excretion of TCIPP and its metabolites.

This technical guide provides a consolidated resource for researchers and professionals working to understand the metabolic fate of TCIPP. The presented data, protocols, and visualizations are intended to support further research into the toxicokinetics and potential health risks associated with exposure to this prevalent flame retardant. A more complete understanding of TCIPP metabolism is essential for accurate risk assessment and the development of strategies to mitigate potential human health impacts.

References

- 1. Kinetics of tris (1-chloro-2-propyl) phosphate (TCIPP) metabolism in human liver microsomes and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite b is(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed [cebs.niehs.nih.gov]

- 4. Metabolites of organophosphate esters in urine from the United States: Concentrations, temporal variability, and exposure assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism of Indoor Exposure to Airborne Halogenated Flame Retardants TCIPP (Tris(1,3-Dichloro-2-Propyl) Phosphate) and TCEP Tris(2-chloroethyl) Phosphate and Their Hazardous Effects on Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Toxicological Profile of Deuterated Flame Retardant Standards

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated flame retardant standards are crucial tools in analytical and metabolic research, enabling a deeper understanding of the toxicology of their non-deuterated counterparts. The substitution of hydrogen with deuterium (B1214612) atoms can significantly alter the metabolic fate and, consequently, the toxicity of these compounds. This technical guide provides a comprehensive overview of the toxicological profile of deuterated flame retardant standards, with a primary focus on the well-studied example of deuterated tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP). The central finding is that deuteration can significantly reduce the genotoxicity of certain flame retardants by impeding their metabolic activation via cytochrome P450 enzymes. This guide summarizes available quantitative data, details key experimental protocols, and visualizes the involved metabolic pathways to support researchers in the fields of toxicology, pharmacology, and drug development.

Introduction to Deuterated Flame Retardant Standards

Flame retardants are a diverse group of chemicals added to manufactured materials to inhibit or delay the spread of fire. Due to their widespread use, human and environmental exposure is a significant concern, prompting extensive toxicological evaluation. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are synthesized for use as internal standards in analytical chemistry and as mechanistic probes in toxicology.

The key principle underlying the toxicological interest in deuterated compounds is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. Since many metabolic activation pathways are initiated by the enzymatic cleavage of C-H bonds, deuteration at specific sites can slow down or alter the metabolism of a compound, which in turn can modify its toxicological profile.

Toxicological Profile: The Case of Deuterated Tris-BP

The most extensively studied deuterated flame retardant is d15-Tris-BP, a fully deuterated analog of the potent mutagen and carcinogen tris(2,3-dibromopropyl) phosphate (Tris-BP).

Genotoxicity

Studies have demonstrated a significant reduction in the genotoxicity of Tris-BP upon deuteration.[1][2] In vivo studies using Drosophila and rats have shown that while Tris-BP is a potent genotoxic agent, d15-Tris-BP exhibits markedly reduced or no genotoxic effects.[2] This difference is attributed to the decreased metabolic activation of the deuterated compound.

Metabolism and Toxicokinetics

The primary mechanism for the reduced toxicity of d15-Tris-BP lies in its altered metabolism.[1] The genotoxicity of Tris-BP is dependent on its bioactivation by cytochrome P450 (CYP) enzymes, which leads to the formation of reactive metabolites.[1][3] Deuterium substitution at the sites of CYP-mediated oxidation slows down this metabolic activation, thereby reducing the formation of toxic intermediates.[1]

Conversely, detoxification pathways, such as conjugation with glutathione (B108866) (GSH) mediated by glutathione S-transferases (GSTs), appear to be less affected by deuteration.[1] This shifts the metabolic balance towards detoxification, further contributing to the reduced toxicity of the deuterated analog.

Quantitative Toxicological Data

Quantitative data on the toxicity of deuterated flame retardant standards is scarce in publicly available literature. The majority of studies have focused on the qualitative differences in genotoxicity and metabolism. For non-deuterated flame retardants, a range of toxicity values are available and can serve as a baseline for comparison.

Table 1: Summary of Genotoxicity Data for Tris-BP and d15-Tris-BP

| Compound | Test System | Endpoint | Result | Reference |

| Tris-BP | Drosophila | Sex-linked recessive lethal mutations | Positive | [2] |

| d15-Tris-BP | Drosophila | Sex-linked recessive lethal mutations | Negative | [2] |

| Tris-BP | Rat | In vivo genotoxicity | Positive | [2] |

| d15-Tris-BP | Rat | In vivo genotoxicity | Negative | [2] |

Table 2: Acute Toxicity of Selected Non-Deuterated Polybrominated Diphenyl Ethers (PBDEs)

| Compound | Species | Route | LD50 | Reference |

| Penta-BDE | Rat | Oral | 0.5 - 5 g/kg | [4] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-Adverse-Effect Level) are the highest and lowest doses, respectively, at which no adverse effects are observed.

Experimental Protocols

In Vivo Genotoxicity Testing in Drosophila

-

Objective: To assess the mutagenic potential of deuterated and non-deuterated flame retardants.

-

Methodology: The sex-linked recessive lethal (SLRL) test in Drosophila melanogaster is a common assay.

-

Male flies are fed a solution containing the test compound.

-

Treated males are then mated with untreated females.

-

The F1 and F2 generations are scored for the absence of a specific class of male offspring, which indicates a lethal mutation on the X chromosome.

-

A significant increase in the frequency of lethal mutations in the treated group compared to a control group indicates a positive result.

-

Isolated Perfused Rat Liver Metabolism Studies

-

Objective: To investigate the hepatic metabolism of deuterated and non-deuterated flame retardants.[1]

-

Methodology:

-

The liver is surgically isolated from an anesthetized rat, and the portal vein and bile duct are cannulated.

-

The liver is placed in a perfusion chamber and perfused with an oxygenated physiological buffer solution.

-

The test compound (deuterated or non-deuterated) is introduced into the perfusion medium.

-

Samples of the perfusate and bile are collected over time.

-

Metabolites in the collected samples are identified and quantified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

-

Signaling Pathways and Metabolic Activation

The toxicity of many flame retardants is intrinsically linked to their metabolic activation. The following diagrams illustrate the key metabolic pathways for Tris-BP, highlighting the impact of deuteration.

Caption: Metabolic pathways of Tris-BP bioactivation and detoxification.

The diagram above illustrates the dual metabolic pathways of Tris-BP. The bioactivation pathway, mediated by cytochrome P450, leads to the formation of genotoxic reactive metabolites. Deuteration of Tris-BP slows this process. The detoxification pathway involves conjugation with glutathione, leading to a less toxic, excretable product.

Caption: General experimental workflow for assessing deuteration's toxicological impact.

This workflow outlines the typical experimental approach to compare the toxicological profiles of deuterated and non-deuterated flame retardant standards, integrating both in vivo and in vitro methodologies.

Conclusion and Future Directions

The available evidence strongly indicates that deuteration can be a powerful tool to mitigate the toxicity of certain flame retardants by altering their metabolic activation. The case of d15-Tris-BP provides a clear example of how the kinetic isotope effect can be leveraged to reduce genotoxicity. However, the toxicological profiles of a broader range of deuterated flame retardant standards remain largely unexplored.

Future research should focus on:

-

Systematic toxicological screening of a wider array of deuterated flame retardant standards to determine if the effects observed with Tris-BP are generalizable.

-

Quantitative toxicological studies to establish key toxicological parameters such as LD50, NOAEL, and LOAEL for deuterated standards.

-

Investigation of other toxicological endpoints , including neurotoxicity and endocrine disruption, for deuterated flame retardants.

A more comprehensive understanding of the toxicological profiles of deuterated flame retardant standards will not only enhance their utility as research tools but may also inform the design of safer alternative flame retardants.

References

- 1. Deuterium isotope effect on the metabolism of the flame retardant tris(2,3-dibromopropyl) phosphate in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. II. Covalent binding, reactive metabolite formation, and differential metabolite-specific DNA damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polybrominated diphenyl ethers: human tissue levels and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Molecular Structure of Tris(1-chloro-2-propyl) Phosphate-d18

This guide provides a detailed overview of the molecular structure and available data for Tris(1-chloro-2-propyl) phosphate-d18, a deuterated isotopologue of the flame retardant Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP). This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a comprehensive understanding of this compound.

Core Molecular Attributes

This compound is a stable, isotopically labeled compound. The designation "-d18" signifies that all 18 hydrogen atoms in the three 1-chloro-2-propyl groups have been substituted with deuterium (B1214612) atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative analytical methods, such as mass spectrometry, for the detection and quantification of its non-deuterated counterpart, TCPP, in various matrices.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₉D₁₈Cl₃O₄P[1][2] |

| Molecular Weight | 345.68 g/mol [1][2] |

| CAS Number | 1447569-78-9[2] |

| Chemical Purity | Typically ≥98%[1] |

| Appearance | White powder[3] or colorless to light-yellow transparent liquid[4][5] |

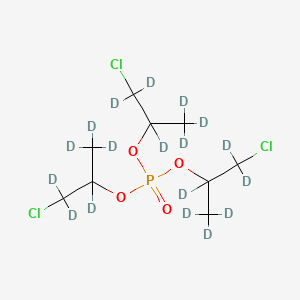

Molecular Structure Visualization

The molecular structure of this compound consists of a central phosphate group bonded to three deuterated 1-chloro-2-propyl chains. The systematic replacement of hydrogen with deuterium provides a distinct mass shift, facilitating its use in isotope dilution mass spectrometry.

Experimental Protocols

General Synthesis of Tris(1-chloro-2-propyl) phosphate (TCPP)

The industrial production of TCPP involves the reaction of phosphorus oxychloride (POCl₃) with propylene (B89431) oxide.[4] This reaction is typically carried out in a closed reactor, and a catalyst may be used to enhance the reaction rate. The process can be performed in batches or as a continuous process. Following the primary reaction, the crude product is washed and dehydrated to remove acidic impurities and any remaining catalyst. The final product is then purified, often by filtration.

A general workflow for this synthesis is outlined below.

For the synthesis of the d18 isotopologue, deuterated propylene oxide would be required as a starting material.

Applications in Research

Isotopically labeled Tris(1-chloro-2-propyl) phosphate is primarily used as an internal standard for environmental and biological monitoring of TCPP.[6] TCPP is a widely used flame retardant and its presence in the environment is of concern. The use of the d18 variant allows for accurate quantification of TCPP levels in various samples, including water, soil, and biological tissues.

References

- 1. scbt.com [scbt.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. Tris(2-chloroisopropyl) phosphate (Dââ, 98%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, DLM-9317-1.2 [isotope.com]

- 5. US20060211877A1 - Preparation of tri(chloropropyl) phosphate - Google Patents [patents.google.com]

- 6. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Background Levels of Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) in Environmental Samples

Introduction

Tris(1-chloro-2-propyl) phosphate (TCPP) is an organophosphate flame retardant (OPFR) and plasticizer extensively used in a variety of consumer and industrial products, including polyurethane foams, textiles, and plastics.[1] Due to its additive nature, TCPP can be released into the environment from these products, leading to its widespread presence in various environmental compartments.[2][3] This technical guide provides a comprehensive overview of the background levels of TCPP in environmental samples, detailed experimental protocols for its analysis, and visualizations of its environmental fate and analytical workflow. This information is crucial for researchers and scientists studying environmental contaminants and for drug development professionals assessing the environmental impact and potential for human exposure to chemical compounds.

Data Presentation: TCPP Concentrations in Environmental Matrices

The following tables summarize the quantitative data on TCPP concentrations found in various environmental matrices across different geographical locations. These values represent the background levels of TCPP resulting from its widespread use and release.

Table 1: TCPP Concentrations in Water Samples

| Location | Water Type | Concentration Range | Median/Mean Concentration | Detection Frequency | Reference |

| Great Lakes, North America | Surface Water | 0.37 ng/L | 52% | [4] | |

| New York, USA | Rivers and Lakes | 3.3 - 329 ng/L | - | 100% | [4] |

| Toronto, Ontario, Canada | Urban Stream Water | - | 60% | [4] | |

| Washington, USA | Urban/Industrial Stormwater | <50 - 857 ng/L | - | <40% | [4] |

| Washington, USA | Lower Columbia River | <0.55 - 1.9 ng/L | - | <40% | [4] |

| Washington, USA | Urban Lakes | <25 - 188 ng/L | - | <40% | [4] |

| Ruhr River, Germany | Untreated Surface Water | 50 - 150 ng/L | - | - | [5] |

| River Elbe, Germany | Surface Water | 40 - 250 ng/L | - | - | [6] |

| German Bight, North Sea | Surface Water | 3 - 28 ng/L | - | - | [6] |

| China | Water Resources | up to 67 µg/mL | - | - | [3] |

| Guangzhou, China | - | - | 14.52 ng/m³ (mean) | - | [7] |

| Three Coastal Cities, China | Seawater | 24 - 377 ng/L | - | - | [8] |

Table 2: TCPP Concentrations in Soil and Sediment Samples

| Location | Matrix | Concentration Range | Median/Mean Concentration | Reference |

| Washington, USA | Urban/Industrial Catchment Sediment | <1.1 - 2,040 ng/g dw | - | [4] |

| Great Lakes, North America | Sediment | 0.33 ng/g dw | [4] | |

| Norway | Industrial Area Sediment | up to 2,080 ng/g dw | - | [4] |

| Europe | Soil | 5.66 - 19.82 ng/g dwt | - | [9] |

| Dong Nai-Soai Rap River, Vietnam | Surface Sediment | 39.4 - 373 ng/g dw | 128 ng/g dw (mean) | [10] |

Table 3: TCPP Concentrations in Air Samples

| Location | Air Type | Concentration Range | Median/Mean Concentration | Reference |

| Greater Toronto Area, Canada | Indoor Air | - | Dominant OPE | [11] |

| Offices | Indoor Air | 400 - 880 ng/m³ | - | [2] |

| Guangzhou, China | Indoor Air (Homes, Offices, Dorms) | - | 14.52 ng/m³ (mean) | [7] |

| Guangzhou, China | Private Car Air | 1.22 - 1288.81 ng/m³ | 180.33 ng/m³ (mean) | [7] |

| Tokyo, Japan | Indoor Air (Houses) | 0 - 1,260 ng/m³ | - | [5] |

| Tokyo, Japan | Indoor Air (Offices) | 0 - 57.6 ng/m³ | - | [5] |

| Sweden | Indoor Environments | <1 - 7 ng/m³ | <1 ng/m³ | [12] |

| Nanjing, China | Fine Particulate Matter (PM) | ND - 353 pg/m³ | - | [13] |

| Nanjing, China | Total Suspended Particle (TSP) | ND - 272 pg/m³ | - | [13] |

Table 4: TCPP Concentrations in Biota Samples

| Location | Biota Type | Concentration Range | Reference |

| Great Lakes, North America | Lake Trout and Walleye (whole body) | 0.42 - 2.08 ng/g ww | [4] |

| Sweden | Freshwater Perch | 36 - 140 µg/kg lipid mass | [8] |

Experimental Protocols

The accurate quantification of TCPP in environmental samples requires robust and sensitive analytical methodologies. The following sections detail the typical experimental protocols for different environmental matrices.

Analysis of TCPP in Water Samples

1. Sample Collection and Preservation:

-

Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.

-

Store samples at 4°C and extract as soon as possible to prevent degradation.

2. Sample Preparation and Extraction:

-

Solid-Phase Extraction (SPE): This is the most common method for extracting TCPP from water samples.[14][15]

-

Cartridge Selection: Use a cartridge suitable for polar and medium polar compounds, such as Bond Elut PPL (a functionalized styrene-divinylbenzene polymer).[15]

-

Procedure:

-

Filter the water sample (typically 1.5 L to 2.5 L) to remove suspended solids.[15]

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Pass the water sample through the conditioned cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes, including TCPP, with a small volume of an appropriate organic solvent (e.g., dichloromethane).[16]

-

Add an internal standard to the extract before analysis.[15]

-

-

3. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of TCPP.[9][17]

-

Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC system in splitless mode.[17]

-

Separation: Use a capillary column such as a DB-5ms (30 m × 250 mm × 0.25 µm).[17]

-

Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An alternative and highly sensitive method.[14][16]

-

Separation: Employ a suitable LC column for the separation of organophosphate esters.

-

Detection: Use multiple reaction monitoring (MRM) mode for quantification.[16]

-

Analysis of TCPP in Soil and Sediment Samples

1. Sample Collection and Preparation:

-

Collect soil or sediment samples using appropriate coring or grab sampling devices.

-

Freeze-dry or air-dry the samples and sieve them to obtain a uniform particle size.

2. Extraction:

-

Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE): These techniques use elevated temperature and pressure to achieve rapid and efficient extraction.[17][18]

-

Procedure:

-

Mix the dried sample with a dispersing agent (e.g., diatomaceous earth).

-

Pack the mixture into an extraction cell.

-

Extract with a suitable solvent (e.g., a mixture of acetone (B3395972) and hexane) at a specific temperature and pressure.

-

-

-

Twisselmann Extraction: A continuous extraction method.[9]

3. Cleanup:

-

The crude extract may contain interfering substances that need to be removed before instrumental analysis.

-

Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., silica, Florisil) to clean up the extract.[19]

4. Instrumental Analysis:

-

The final extract is analyzed using GC-MS or LC-MS/MS as described for water samples.

Analysis of TCPP in Air Samples

1. Sample Collection:

-

Passive Air Sampling: Use samplers with a sorbent material like polyurethane foam (PUF) or polydimethylsiloxane (B3030410) (PDMS) to collect TCPP from the air over an extended period.[11]

-

Active Air Sampling: Draw a known volume of air through a sorbent tube using a pump.

2. Extraction:

-

Extract the sorbent material using a suitable solvent in an accelerated solvent extractor (ASE).[17]

3. Instrumental Analysis:

-

Analyze the concentrated extract using GC-MS or LC-MS/MS.

Mandatory Visualizations

The following diagrams illustrate the environmental fate of TCPP and a general workflow for its analysis in environmental samples.

Caption: Environmental fate and transport pathways of TCPP.

Caption: General experimental workflow for TCPP analysis.

References

- 1. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. doh.wa.gov [doh.wa.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. Concentrations, Compositions and Human Exposure Risks to Organophosphate Esters in Indoor Air from Various Microenvironments in Guangzhou, China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. fera.co.uk [fera.co.uk]

- 12. greensciencepolicy.org [greensciencepolicy.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. agilent.com [agilent.com]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 17. vjs.ac.vn [vjs.ac.vn]

- 18. researchgate.net [researchgate.net]

- 19. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

"genotoxic effects of Tris(chloropropyl) phosphate isomers"

An In-depth Technical Guide on the Genotoxic Effects of Tris(chloropropyl) phosphate (B84403) Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(chloropropyl) phosphate (TCPP) is a high-production-volume organophosphate flame retardant ubiquitously found in consumer products and the environment. Commercial TCPP is a mixture of four isomers, with tris(1-chloro-2-propyl) phosphate (TCIPP) being the most abundant.[1][2] Growing evidence suggests that TCPP isomers may pose a genotoxic risk to human health. This technical guide provides a comprehensive overview of the current state of knowledge regarding the genotoxic effects of TCPP isomers. It summarizes key quantitative data from various in vitro and in vivo studies, details the experimental protocols for the principal genotoxicity assays employed, and illustrates the proposed signaling pathways involved in TCPP-induced genotoxicity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the safety profile of these compounds.

Introduction

Organophosphate flame retardants (OPFRs) have been increasingly used as replacements for phased-out polybrominated diphenyl ethers (PBDEs).[3] Tris(chloropropyl) phosphate (TCPP) is one of the most commonly used OPFRs, present in polyurethane foams, textiles, and electronics.[4][5] Human exposure to TCPP is widespread, with metabolites detected in various human tissues.[1][3] The commercial TCPP mixture consists of four main isomers: tris(1-chloro-2-propyl) phosphate (TCIPP), bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate, bis(2-chloropropyl) 2-chloroisopropyl phosphate, and tris(2-chloropropyl) phosphate (TDCPP).[1][4] This guide focuses on the genotoxic potential of these isomers, which is a critical aspect of their toxicological evaluation.

Quantitative Genotoxicity Data

The genotoxic effects of TCPP isomers have been evaluated using a battery of in vitro and in vivo assays. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Micronucleus Assay Data for TCPP

| Cell Line | Isomer/Mixture | Concentration | Observation | Reference |

| Human Lymphocytes | TCPP Mixture | 10 µg/mL | No significant increase in micronuclei (MN) frequency | [1] |

| Human Lymphocytes | TCPP Mixture | 20 µg/mL | No significant increase in MN frequency | [1] |

| Human Lymphocytes | TCPP Mixture | 30 µg/mL | Marginally significant increase in MN frequency | [1][6] |

| Human Lymphocytes | TCPP Mixture | 40 µg/mL | Marginally significant increase in MN frequency | [1][6] |

Table 2: In Vitro Comet Assay Data for TCIPP

| Cell Line | Isomer/Mixture | Concentration | Olive Tail Moment (OTM) | Observation | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TCIPP | 50 µM | 1.03 | DNA damage observed | [3][5] |

| HUVECs | TCIPP | 100 µM | - | DNA damage observed | [3][5] |

| HUVECs | TCIPP | 200 µM | - | DNA damage observed | [3][5] |

| HUVECs | TCIPP | 400 µM | 35.59 | Significant DNA damage | [3][5] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | TCIPP | 1-1000 µM | - | Induced DNA breaks and alkali-labile sites | [7] |

Table 3: Bacterial Reverse Mutation (Ames) Test Data for TCPP

| Salmonella typhimurium Strains | Isomer/Mixture | Concentration | Metabolic Activation (S9) | Result | Reference |

| TA97, TA98, TA100, TA1535, TA1537 | TCPP Mixture | Up to 1000 µ g/plate | With and Without | Negative | [8] |

| TA98, TA100 | TCPP Mixture | Up to 6000 µ g/plate | With and Without | Negative | [8] |

| E. coli WP2 uvrA | TCPP Mixture | Up to 6000 µ g/plate | With and Without | Negative | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols for the key genotoxicity assays used to evaluate TCPP isomers.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a well-established method for assessing chromosomal damage.

-

Cell Culture: Human peripheral blood lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin to stimulate cell division.

-

Exposure: Logarithmically growing cells are exposed to various concentrations of the TCPP isomer or mixture for a defined period (e.g., 24 hours). A solvent control (e.g., DMSO) and a positive control (e.g., mitomycin C) are included.

-

Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, leading to the accumulation of binucleated cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested by centrifugation, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides and stained with a DNA-specific stain such as Giemsa or DAPI.

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a light microscope. The frequency of micronucleated cells is calculated.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: A single-cell suspension is prepared from the desired cell line (e.g., HUVECs) after exposure to TCPP isomers.

-

Embedding in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: The slides are subjected to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet" tail.

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage. The Olive Tail Moment (OTM), defined as the product of the tail length and the fraction of DNA in the tail, is a commonly used metric.

Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of a chemical.

-

Bacterial Strains: Several histidine-requiring (his- ) mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring (trp- ) mutant strains of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of Aroclor 1254-induced rats, to mimic mammalian metabolism.

-

Exposure: The bacterial tester strain, the test compound at various concentrations, and either the S9 mix or a buffer are combined in molten top agar (B569324).

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to a prototrophic state (his+ or trp+ ) will grow and form colonies. The number of revertant colonies is counted for each concentration and compared to the solvent control. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.

Signaling Pathways in TCPP-Induced Genotoxicity

The precise molecular mechanisms underlying the genotoxicity of TCPP isomers are still under investigation. However, a growing body of evidence points to the induction of oxidative stress as a key initiating event.

TCPP isomers have been shown to increase the production of reactive oxygen species (ROS) within cells.[3][5] This can occur through various mechanisms, including the disruption of mitochondrial function. The resulting excess ROS can lead to oxidative damage to cellular macromolecules, including DNA. This can manifest as single- and double-strand DNA breaks and the formation of oxidized DNA bases (e.g., 8-hydroxy-2'-deoxyguanosine), which are mutagenic lesions. If the cellular antioxidant defense systems are overwhelmed and DNA repair mechanisms are insufficient or impaired, these DNA lesions can become fixed as mutations, leading to genomic instability and potentially contributing to carcinogenesis.

Discussion and Future Directions

The available data indicate that TCPP isomers, particularly at higher concentrations, can induce genotoxic effects in vitro. The evidence for mutagenicity in bacterial systems is largely negative.[8] However, in mammalian cells, TCPP has been shown to cause DNA damage and chromosomal aberrations.[1][3][5][7] The induction of oxidative stress appears to be a significant mechanism contributing to these genotoxic outcomes.[3][5]

It is important to note that many studies have been conducted on commercial TCPP mixtures, and further research is needed to delineate the specific genotoxic profiles of individual isomers. Additionally, most of the available data are from in vitro studies. More in vivo studies are required to understand the genotoxic potential of TCPP isomers in a whole-organism context, considering metabolic activation and detoxification processes.

Future research should focus on:

-

Elucidating the detailed molecular mechanisms of TCPP-induced oxidative stress and its impact on DNA repair pathways.

-

Conducting comprehensive in vivo genotoxicity studies for individual TCPP isomers.

-

Investigating the potential for transgenerational genotoxic effects.

-

Developing more sensitive biomarkers of TCPP-induced genotoxicity for human exposure assessment.

Conclusion

This technical guide has summarized the current understanding of the genotoxic effects of Tris(chloropropyl) phosphate isomers. The evidence suggests that TCPP possesses genotoxic potential, primarily mediated through the induction of oxidative stress and subsequent DNA damage. While the Ames test results are generally negative, in vitro mammalian cell assays have demonstrated positive findings for DNA strand breaks and micronucleus formation. The provided data tables, experimental protocols, and signaling pathway diagrams offer a comprehensive resource for scientists and professionals in the fields of toxicology and drug development. Further research is warranted to fully characterize the genotoxic risk of TCPP isomers to human health.

References

- 1. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]

- 2. criver.com [criver.com]

- 3. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Organophosphorus flame-retardant tris(1-chloro-2-propyl)phosphate is genotoxic and apoptotic inducer in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Tris(1-chloro-2-propyl) phosphate (TCPP) in Environmental Samples using a Stable Isotope Dilution LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) is an organophosphate flame retardant (OPFR) widely used in a variety of consumer products, including plastics, textiles, and polyurethane foams.[1][2] Due to its widespread use and potential for environmental leaching, TCPP is frequently detected in environmental matrices and is a subject of toxicological concern, with some studies suggesting it may be a suspected carcinogen.[1][2][3]

This application note details a robust and sensitive method for the quantification of TCPP in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Tris(1-chloro-2-propyl-d18) phosphate (TCPP-d18), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The use of an internal standard is crucial for reliable quantification.[4]

Experimental Protocols

Materials and Reagents

-

Standards: TCPP analytical standard, TCPP-d18 internal standard (IS).

-

Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade).

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX or Bond Elut PPL).[1][5]

Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of TCPP and TCPP-d18 in methanol. Store at -20°C.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions in methanol.

-

Working Standard Mixture: Create a series of calibration standards by diluting the intermediate TCPP stock solution with methanol/water (1:1 v/v) to achieve concentrations ranging from 0.5 to 200 ng/mL.

-

Internal Standard Spiking Solution (50 ng/mL): Dilute the TCPP-d18 intermediate stock solution with methanol.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is optimized for water samples.

-

Sample Collection: Collect 100 mL of the water sample in a pre-cleaned glass container.

-

Internal Standard Spiking: Add a precise volume of the Internal Standard Spiking Solution to the water sample to achieve a final concentration of 50 ng/mL.[4]

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the analytes from the cartridge with 5 mL of methanol into a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 25-30°C.[6]

-

Reconstitution: Reconstitute the dried residue in 500 µL of methanol/water (1:1 v/v) for LC-MS/MS analysis.[6]

LC-MS/MS Method Protocol

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| LC System | UHPLC System |

| Column | Kinetex C18 (50 x 2.1 mm, 1.7 µm)[4] |

| Mobile Phase A | Water with 0.1% Formic Acid[4] |

| Mobile Phase B | Methanol with 0.1% Formic Acid[4] |

| Gradient | 0-0.5 min (30% B), 0.5-12 min (30-95% B), 12-18 min (95-98% B)[4] |

| Flow Rate | 0.2 mL/min[4] |

| Injection Volume | 5 µL[4] |

| Column Temperature | 30 °C[7] |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Spray Voltage | 3.0 kV[7] |

| Capillary Temp. | 350 °C[7] |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for TCPP and TCPP-d18

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| TCPP (Quantifier) | 327.0 | 99.0[8] | 100 | Optimize (e.g., 25) |

| TCPP (Qualifier) | 327.0 | 251.0 | 100 | Optimize (e.g., 15) |

| TCPP-d18 (IS) | 345.0 (typical) | Optimize | 100 | Optimize |

Note: Precursor and product ions for the TCPP-d18 internal standard must be optimized based on the specific labeled compound.

Data Presentation and Results